4-Bromo-3-nitro-5-methoxytoluene

説明

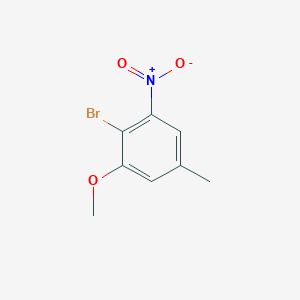

4-Bromo-3-nitro-5-methoxytoluene, also known as 2-bromo-5-methyl-3-nitrophenyl methyl ether, is a chemical compound with the molecular formula C8H8BrNO3 . Its molecular weight is 246.06 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-nitro-5-methoxytoluene consists of a benzene ring substituted with bromo, nitro, and methoxy groups . The InChI code for this compound is 1S/C8H8BrNO3/c1-5-3-6 (10 (11)12)8 (9)7 (4-5)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

4-Bromo-3-nitro-5-methoxytoluene is a pale-yellow to yellow-brown solid . It has a predicted boiling point of 304.7±37.0 °C and a predicted density of 1.559±0.06 g/cm3 .科学的研究の応用

Nitration and Bromination Reactions

Nitration and bromination are crucial chemical reactions for modifying the structure of organic molecules, including 4-Bromo-3-nitro-5-methoxytoluene, to achieve desired properties or functionalities. The directive influence of N-oxide groups and the conditions under which nitration occurs can significantly affect the outcomes of these reactions, leading to the formation of specific nitro derivatives. For example, nitration of pyridine N-oxide derivatives has been shown to yield specific nitro compounds, illustrating the controlled introduction of nitro groups into aromatic compounds (Hertog, Ammers, & Schukking, 2010). Similarly, the electrochemical bromination of 4-methoxy toluene highlights the precision in introducing bromine atoms into specific positions of aromatic rings, yielding bromo derivatives with high selectivity and yield (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Catalytic Activities and Kinetic Studies

Salicylaldehyde derivatives, including those with bromo, methoxy, and nitro substituents, have been studied for their catalytic activities. These studies provide insights into the racemization reactions of amino acids, highlighting the impact of different substituents on reaction rates and activation energies. Such research underlines the importance of molecular substituents in catalysis and reaction kinetics, which can be applied to a wide range of chemical transformations and synthesis processes (Ando & Emoto, 1969).

Optical Properties and Solid-State Emission

The study of substituted poly(thiophene)s, including those with bromo, nitro, and methoxy groups, reveals the impact of molecular control on optical properties and solid-state emission. This research has implications for the design and development of materials with enhanced fluorescence and optical characteristics, useful in various applications such as organic electronics and photovoltaics. The ability to tune optical properties through molecular substitution is critical for advancing material science and engineering (Li, Vamvounis, & Holdcroft, 2002).

Microbial Degradation and Environmental Applications

The microbial degradation of explosives, including those containing nitroaromatic structures similar to 4-Bromo-3-nitro-5-methoxytoluene, showcases the potential for bioremediation of hazardous substances. Studies on the biotransformation and mineralization of such compounds by bacteria and fungi provide valuable information for developing effective strategies for environmental cleanup and the detoxification of contaminated sites (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).

Safety and Hazards

特性

IUPAC Name |

2-bromo-1-methoxy-5-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEUWEZZJALKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-nitro-5-methoxytoluene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)